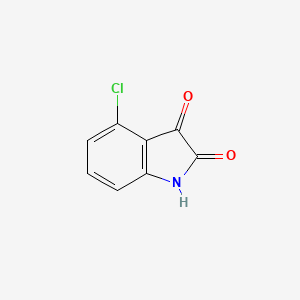







|
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=1)=[O:8]>>[Cl:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]2[C:11]=1[C:6](=[O:2])[C:7](=[O:8])[NH:9]2
|


|
Name
|
|
|
Quantity
|
775 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)Cl
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
preheated to 70° C.
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
When all the solid had been added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
ADDITION
|
|
Details
|
Additional ice was added as necessary
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
A red-orange precipitate formed which
|
|
Type
|
FILTRATION
|
|
Details
|
was recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
ADDITION
|
|
Details
|
it was brought into solution by the addition of ca 700 ml of 3 N sodium hydroxide
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
ADDITION
|
|
Details
|
At this point, 120 ml of a mixture of 80 parts water and 20 parts concentrated hydrochloric acid was added
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C(C(NC2=CC=C1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |